molecular formula C12H13NO3 B14369271 4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one CAS No. 93574-03-9

4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one

Cat. No.: B14369271
CAS No.: 93574-03-9
M. Wt: 219.24 g/mol
InChI Key: ZHGUWWUYJBJTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes both hydroxy and hydroxyethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the hydroxyethyl group to the quinoline ring.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the hydroxyethyl group, leading to different chemical and biological properties.

    3-Hydroxy-2-methylquinoline: Similar structure but with different functional groups, affecting its reactivity and applications.

    2-Hydroxyethylquinoline: Contains the hydroxyethyl group but lacks the hydroxy group at the 4-position.

Uniqueness

4-Hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

93574-03-9

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-hydroxy-3-(2-hydroxyethyl)-1-methylquinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)11(15)9(6-7-14)12(13)16/h2-5,14-15H,6-7H2,1H3

InChI Key

ZHGUWWUYJBJTJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.